N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a common structure in many bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions . For example, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
This compound and its analogues have been explored in various scientific research areas. Notably, Taylor and Patel (1992) discussed the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, emphasizing the importance of palladium-catalyzed C-C coupling in their preparation (Taylor & Patel, 1992). Similarly, Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, demonstrating their potential in platelet antiaggregating activity and other pharmacological effects (Bondavalli et al., 1992).
Biological and Pharmacological Activities
The synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities. Petrie et al. (1985) discussed the preparation of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their antiviral and antitumor activities (Petrie et al., 1985). Sutherland et al. (2022) reported the synthesis of pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, highlighting their potential in treating Mycobacterium tuberculosis (Sutherland et al., 2022). Moreover, Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics synthesized via microwave irradiation (Deohate & Palaspagar, 2020).
Anticancer Research
Several studies have focused on the antitumor applications of pyrazolo[3,4-d]pyrimidine derivatives. For instance, El-Morsy et al. (2017) synthesized a series of such derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, identifying some compounds with moderate activity compared to reference drugs (El-Morsy et al., 2017).
Nanosystem Approaches for Drug Delivery
Vignaroli et al. (2016) investigated the improvement of pyrazolo[3,4-d]pyrimidines' pharmacokinetic properties using nanosystem approaches, such as albumin nanoparticles and liposomes, to enhance their solubility and efficacy (Vignaroli et al., 2016).
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-18-12-14-21(15-13-18)31-24-22(16-28-31)26(33)30(17-27-24)29-25(32)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILXFKECWQKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.